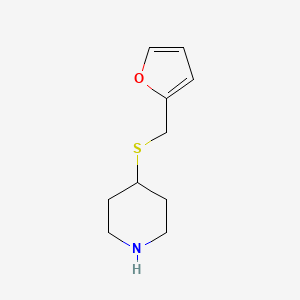

4-((Furan-2-ylmethyl)thio)piperidine

Description

Contextualization of 4-((Furan-2-ylmethyl)thio)piperidine within Heterocyclic Chemistry

This compound is a heterocyclic compound that incorporates three key structural features: a piperidine (B6355638) ring, a furan (B31954) ring, and a thioether linkage. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The vast majority of pharmaceuticals and biologically active compounds contain heterocyclic rings, which are crucial for their biological function. encyclopedia.pubnih.gov

The structure of this compound is a clear example of molecular hybridization, a drug design strategy that combines two or more pharmacophores (structural units responsible for a compound's biological activity) to create a new hybrid compound with potentially improved affinity, selectivity, or efficacy. In this case, the saturated, six-membered piperidine ring and the aromatic, five-membered furan ring are brought together. The thioether group (-S-) acts as a flexible linker, connecting the furan-2-ylmethyl group to the 4-position of the piperidine ring. This specific arrangement of atoms and rings defines its chemical properties and potential interactions with biological targets.

Significance of Furan and Piperidine Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Both the furan and piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide array of approved drugs and biologically active molecules. encyclopedia.pubijabbr.com

Piperidine Scaffold: The piperidine ring is a six-membered, nitrogen-containing heterocycle that is one of the most prevalent structural motifs in pharmaceuticals. encyclopedia.pubnih.gov Its saturated, non-planar (typically chair conformation) structure allows for precise three-dimensional arrangements of substituents, which is critical for selective binding to biological targets. The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, enabling ionic interactions that can anchor a drug to its receptor site. Introducing a piperidine scaffold into a molecule can modulate important properties such as physicochemical characteristics, pharmacokinetic profiles, and biological activity. thieme-connect.comresearchgate.net Chiral piperidine scaffolds are particularly significant in designing stereospecific drugs. thieme-connect.comresearchgate.net Derivatives of piperidine are found in more than twenty classes of pharmaceuticals, highlighting their versatility and importance. encyclopedia.pubnih.gov

Table 1: Reported Biological Activities of Furan and Piperidine Derivatives

| Scaffold | Biological Activities |

|---|---|

| Furan | Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Analgesic, Antioxidant, Antidepressant ijabbr.comijabbr.comutripoli.edu.ly |

| Piperidine | Anticancer, Analgesic, Antipsychotic, Antiviral, Anti-inflammatory, Anticholinergic, Antihistaminic, Anti-Alzheimer encyclopedia.pubijnrd.org |

Overview of Academic Research Directions for this compound and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for academic investigation based on the known activities of its constituent parts and related analogues.

Neurological and CNS Applications: Piperidine derivatives are well-known for their activity on targets within the central nervous system (CNS). A significant area of research involves their interaction with sigma receptors (σR), which are implicated in various neurological disorders and cancer. nih.gov Research on novel piperidine-based derivatives has focused on developing ligands with high affinity for σ1 and σ2 receptor subtypes. nih.gov Therefore, this compound and its analogues could be synthesized and evaluated as potential sigma receptor ligands for applications in neurodegenerative diseases or as probes for studying these receptors.

Antimicrobial and Anticancer Agents: The furan moiety is a component of numerous compounds with potent antimicrobial and anticancer properties. ijabbr.comnih.govresearchgate.net Various substituted furan derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.lyresearchgate.net Similarly, the combination of piperidine and furan rings in a single molecule has been explored for antimicrobial activity. researchgate.net Research on this compound could involve synthesizing a library of related analogues and screening them for antibacterial, antifungal, and cytotoxic activity against cancer cell lines.

Enzyme Inhibition: The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. For instance, certain piperidine-based thiourea (B124793) derivatives have been evaluated as potent acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov The specific combination of the furan ring, the thioether linker, and the piperidine core in this compound could be explored for its inhibitory potential against various enzymes, such as kinases, proteases, or cholinesterases, depending on further structural modifications.

Scaffold for Further Synthesis: In synthetic and medicinal chemistry, this compound can serve as a versatile building block. The secondary amine of the piperidine ring is a reactive site for further functionalization, allowing for the attachment of various chemical groups to explore structure-activity relationships (SAR). For example, acylating the piperidine nitrogen with different moieties could lead to the discovery of novel compounds with tailored biological activities.

Table 2: Potential Research Targets for this compound Analogues

| Research Area | Potential Biological Target(s) | Therapeutic Indication(s) |

|---|---|---|

| Neuroscience | Sigma Receptors (σ1, σ2), Muscarinic Receptors, Acetylcholinesterase | Neurodegenerative diseases, Pain, Psychiatric disorders, Alzheimer's Disease |

| Oncology | Tubulin Polymerization, Kinases, Apoptosis Pathways | Various Cancers |

| Infectious Diseases | Bacterial Cell Wall Synthesis, Fungal Enzymes, Viral Replication | Bacterial Infections, Fungal Infections, Viral Infections |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammatory Disorders |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

4-(furan-2-ylmethylsulfanyl)piperidine |

InChI |

InChI=1S/C10H15NOS/c1-2-9(12-7-1)8-13-10-3-5-11-6-4-10/h1-2,7,10-11H,3-6,8H2 |

InChI Key |

WJPGEJUBVSWBGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1SCC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Furan 2 Ylmethyl Thio Piperidine and Its Derivatives

Established Synthetic Routes for the Core 4-Substituted Piperidine (B6355638) Moiety

The 4-substituted piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. mdpi.com Consequently, numerous synthetic methodologies have been developed for its construction. These can be broadly categorized into multistep reaction sequences and cyclization reactions.

Multistep Organic Reaction Sequences

Multistep sequences often commence from readily available starting materials, building up the complexity to achieve the desired piperidine structure. One of the most common and well-established methods is the hydrogenation of pyridine (B92270) derivatives . mdpi.com Substituted pyridines can be reduced to the corresponding piperidines under various conditions, often employing transition metal catalysts such as rhodium, ruthenium, nickel, or palladium. mdpi.comresearchgate.net For instance, a suitably functionalized pyridine can undergo catalytic hydrogenation to yield the saturated piperidine ring, which can then be further modified at the 4-position.

Another powerful multistep approach is reductive amination . This method typically involves the condensation of a diketone or a keto-aldehyde with a primary amine, followed by reduction of the resulting imine or enamine intermediates to form the piperidine ring. mdpi.com Catalytic transfer hydrogenation is a related technique that can be used to access N-(hetero)aryl piperidines from pyridinium (B92312) salts. researchgate.net

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions provide a more direct and often more efficient route to the piperidine core. These methods involve the formation of the heterocyclic ring from a linear precursor in a single key step.

The Dieckmann condensation is a classic example, involving the intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916). researchgate.netnih.gov These 4-piperidones are versatile intermediates that can be readily converted to 4-substituted piperidines. acs.org

Radical-mediated cyclizations also offer a powerful tool for piperidine synthesis. These reactions can proceed via various mechanisms, including 1,6-hydrogen atom transfer, and can be initiated by a range of reagents and conditions. mdpi.com

Other notable cyclization strategies include:

Aza-Michael reactions: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.com

Aza-Sakurai cyclizations: The reaction of an allylic amine with a cyclic ketone or aldehyde. mdpi.com

Intramolecular amination of organoboronates: A method that proceeds via N-B bond formation and a 1,2-metalate shift. mdpi.com

Table 1: Comparison of Synthetic Routes to 4-Substituted Piperidines

| Method | Starting Materials | Key Transformation | Advantages | Disadvantages | References |

| Hydrogenation of Pyridines | Substituted Pyridines | Catalytic Reduction | Readily available starting materials | Harsh reaction conditions may be required | mdpi.comresearchgate.net |

| Reductive Amination | Diketones/Keto-aldehydes, Amines | Imine/Enamine formation and reduction | Convergent approach | May require specific precursors | mdpi.com |

| Dieckmann Condensation | Diesters | Intramolecular Claisen condensation | Forms versatile 4-piperidone intermediates | Can be sensitive to reaction conditions | researchgate.netnih.gov |

| Radical Cyclization | Linear Amino-alkenes/alkynes | Intramolecular radical addition | Good for complex structures | May produce side products | mdpi.com |

Introduction of the Furan-2-ylmethylthio Group

Once the 4-substituted piperidine core is established, the next crucial step is the introduction of the furan-2-ylmethylthio moiety. This is typically achieved through the formation of a thioether bond.

Thioether Bond Formation Reactions

The formation of the C-S bond is a fundamental transformation in organic synthesis. For the synthesis of 4-((Furan-2-ylmethyl)thio)piperidine, the most direct approach involves the reaction of a piperidine derivative bearing a nucleophilic sulfur atom at the 4-position with an electrophilic furan-2-ylmethyl species, or vice versa.

A common strategy is the alkylation of a thiol . In this case, 4-mercaptopiperidine (or its protected form) can be reacted with a 2-(halomethyl)furan, such as 2-(chloromethyl)furan, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide in an SN2 reaction.

Alternatively, a Mitsunobu reaction can be employed. nih.govnih.govresearchgate.net This reaction allows for the coupling of a primary or secondary alcohol with a thiol using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For this specific synthesis, 4-hydroxypiperidine (B117109) could be reacted with furan-2-ylmethanethiol under Mitsunobu conditions.

Transition-metal catalyzed cross-coupling reactions have also emerged as powerful methods for C-S bond formation, particularly for aryl sulfides. nih.govresearchgate.netresearchgate.netmdpi.com While less common for the formation of alkyl thioethers, specialized catalytic systems could potentially be developed for the coupling of a 4-halopiperidine with furan-2-ylmethanethiol.

Strategies for Furan-2-ylmethyl Fragment Synthesis

The key reagent for introducing the furan-2-ylmethylthio group is furan-2-ylmethanethiol (also known as furfuryl mercaptan). nih.govwikipedia.org This compound can be synthesized from readily available starting materials. A well-established method involves the treatment of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid. This forms an intermediate isothiouronium salt, which is then hydrolyzed with a base, such as sodium hydroxide, to yield the desired thiol. researchgate.netnih.govresearchgate.net

Another precursor for the furan-2-ylmethyl fragment is 2-(chloromethyl)furan . This can be synthesized from 5-(chloromethyl)furfural, a biomass-derived platform chemical. wikipedia.orgyoutube.comnih.govrsc.org

Advanced Synthetic Techniques for Derivatization

Following the successful synthesis of the core this compound structure, various advanced synthetic techniques can be employed to generate a library of derivatives for further investigation. These derivatizations can target different positions of the molecule, including the piperidine nitrogen, the piperidine ring itself, and the furan (B31954) ring.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a prime site for derivatization. Standard reactions such as acylation, alkylation, sulfonylation, and reductive amination can be used to introduce a wide variety of substituents. For more complex modifications, peptide coupling reagents can be utilized to attach amino acids or peptide fragments to the piperidine nitrogen, creating peptidomimetic structures. youtube.comuni-kiel.debachem.comuniurb.itsigmaaldrich.com

C-H Functionalization of the Piperidine Ring: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a powerful tool for late-stage modification. researchgate.netnih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at various positions on the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and protecting groups on the nitrogen. researchgate.netnih.gov Photoredox catalysis has also been employed for the α-amino C-H arylation of piperidines. nih.gov

Functionalization of the Furan Ring: The furan ring is also amenable to derivatization, primarily through electrophilic aromatic substitution reactions. However, palladium-catalyzed direct C-H alkylation of furans has been developed, allowing for the introduction of alkyl groups at the 5-position. nih.gov

Derivatization of the Thioether Linkage: The sulfur atom of the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic and steric properties of the molecule.

Table 2: Advanced Derivatization Techniques

| Technique | Target Site | Description | Potential Modifications | References |

| Peptide Coupling | Piperidine Nitrogen | Amide bond formation with amino acids/peptides | Introduction of peptidic side chains | youtube.comuni-kiel.debachem.comuniurb.itsigmaaldrich.com |

| C-H Functionalization | Piperidine Ring | Direct introduction of substituents at C-H bonds | Arylation, alkylation, etc. at various positions | researchgate.netnih.govnih.gov |

| Direct Furan Alkylation | Furan Ring | Palladium-catalyzed C-H alkylation | Introduction of alkyl groups at the 5-position | nih.gov |

| Oxidation | Thioether Sulfur | Conversion to sulfoxide or sulfone | Alteration of electronic and steric properties | - |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. tsijournals.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in faster and more uniform heating compared to conventional methods. tsijournals.com

The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds like piperidines and in the formation of thioether linkages. For instance, the synthesis of various piperidine-containing heterocyclic compounds, such as pyrimidines and quinolines, has been successfully achieved with significantly reduced reaction times and improved yields using microwave assistance. tsijournals.comnih.gov In a related context, microwave heating has been effectively employed in the rapid, three-component synthesis of β-keto thioethers from arylglyoxals, cyclic 1,3-dicarbonyls, and thiols. rsc.orgrsc.org This approach, which can be completed in minutes under microwave irradiation compared to hours under conventional heating, highlights the potential for applying this technology to the synthesis of this compound. rsc.org

A hypothetical microwave-assisted synthesis of the target compound could involve the reaction of 4-mercaptopiperidine with 2-(chloromethyl)furan. The use of microwave irradiation would be expected to accelerate the nucleophilic substitution reaction, potentially leading to a cleaner and faster conversion to the desired product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of β-keto thioethers | 12 hours | 15 minutes | Comparable to higher | rsc.org |

| Synthesis of piperidine-containing pyrimidines | Several hours to days | 5-6 minutes | Significant | tsijournals.com |

| Synthesis of quinoline (B57606) thiosemicarbazones | Not specified | Not specified | Excellent yields reported | nih.gov |

Ultrasound-Assisted Synthetic Approaches

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. This phenomenon leads to the formation, growth, and collapse of microscopic bubbles, generating localized high temperatures and pressures that can significantly enhance reaction rates and yields. nih.gov This method is recognized for its eco-friendly nature, operational simplicity, and efficiency in promoting various organic transformations. tandfonline.com

The synthesis of heterocyclic compounds, including those with a piperidine core, has been shown to benefit from ultrasonic irradiation. tandfonline.comnih.gov For example, the eco-friendly synthesis of various heterocycles from a piperidine-based starting material has been reported, demonstrating the utility of this method in generating complex molecules. tandfonline.comnih.gov Furthermore, ultrasound has been successfully applied to the synthesis of piperidinyl-quinoline acylhydrazones, affording excellent yields in a matter of minutes. mdpi.com

In the context of synthesizing this compound, an ultrasound-assisted approach could be employed in the key C-S bond-forming step. The reaction between a suitable piperidine precursor and a furan-containing electrophile could be accelerated under ultrasonic irradiation, potentially at ambient temperature, thereby reducing energy consumption and minimizing side reactions. The advantages of this methodology include milder reaction conditions, shorter reaction times, and often higher yields compared to conventional methods. nih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Piperidine Derivatives

| Compound Class | Reaction Time | Yield | Key Advantages | Reference |

| Various heterocycles from a piperidine-based compound | 4 hours | 68-82% | Eco-friendly, efficient | tandfonline.com |

| Piperidinyl-quinoline acylhydrazones | 4-6 minutes | Excellent | Rapid, high-yielding | mdpi.com |

| Dihydropyrimidin-(thio)ones | Shorter than conventional | Higher than conventional | Milder conditions, easy isolation | nih.gov |

One-Pot and Multi-Component Reaction Methodologies

The synthesis of highly functionalized piperidines is well-suited for MCR strategies. An effective and environmentally friendly one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters has been developed for the synthesis of substituted piperidines. scispace.com This methodology, often catalyzed by simple and recyclable catalysts, can be performed under mild conditions, such as at room temperature in water. scispace.com

For the synthesis of derivatives of this compound, a multi-component approach could be envisioned. For example, a reaction involving a furan-containing aldehyde, a sulfur source, and a suitable nitrogen-containing component could potentially lead to the formation of a complex piperidine thioether derivative in a single step. The elegance of this approach lies in its ability to rapidly generate molecular diversity from simple and readily available starting materials.

Table 3: Key Features of One-Pot and Multi-Component Reactions for Piperidine Synthesis

| Feature | Description | Reference |

| Efficiency | Combines multiple synthetic steps into a single operation, saving time and resources. | scispace.com |

| Atom Economy | Maximizes the incorporation of starting material atoms into the final product, minimizing waste. | scispace.com |

| Simplicity | Reduces the number of purification steps and handling of potentially unstable intermediates. | scispace.com |

| Diversity | Allows for the rapid generation of a library of compounds by varying the starting components. | researchgate.net |

Purification and Yield Optimization Considerations

The successful synthesis of this compound and its derivatives is contingent upon effective purification techniques and systematic yield optimization.

Purification Methods:

A range of purification methods can be employed for piperidine derivatives, with the choice depending on the physical properties of the compound and the nature of the impurities. ycdehongchem.com

Distillation: This technique is suitable for liquid piperidine derivatives with boiling points that are significantly different from those of any impurities. ycdehongchem.com Fractional distillation can be used for separating compounds with closer boiling points, while azeotropic distillation may be necessary to break azeotropes with solvents or other components. ycdehongchem.comgoogle.com

Recrystallization: For solid derivatives, recrystallization is a powerful purification method. The selection of an appropriate solvent system is crucial, where the compound is soluble at high temperatures but sparingly soluble at lower temperatures. ycdehongchem.com

Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds on a laboratory scale. ycdehongchem.com Common stationary phases include silica (B1680970) gel and alumina, with the mobile phase being a solvent or a mixture of solvents chosen to achieve optimal separation based on the polarity of the target compound and its impurities. ycdehongchem.com

Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, which then partitions into the aqueous phase. After separating the layers, the aqueous phase can be basified to deprotonate the piperidine, which can then be extracted back into an organic solvent.

Yield Optimization:

Optimizing the reaction yield involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest conversion to the desired product with minimal side product formation. mdpi.com

Reagent Stoichiometry: The molar ratio of the reactants can significantly impact the yield. Fine-tuning the stoichiometry can ensure that the limiting reagent is fully consumed and can minimize side reactions. mdpi.com

Temperature: The reaction temperature influences the reaction rate and selectivity. While higher temperatures can increase the rate, they may also lead to the formation of undesired byproducts. Finding the optimal temperature is key to maximizing the yield of the target compound. rsc.org

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) helps in determining the optimal reaction time to achieve maximum conversion without significant product degradation. mdpi.com

Catalyst and Solvent: The choice of catalyst and solvent can have a profound effect on the reaction outcome. Screening different catalysts and solvents is often necessary to find the combination that provides the best yield and selectivity.

By carefully considering these purification and optimization strategies, it is possible to obtain high-purity this compound and its derivatives in high yields, which is essential for their subsequent applications.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Furan 2 Ylmethyl Thio Piperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within 4-((Furan-2-ylmethyl)thio)piperidine and its analogues. The chemical shift (δ), multiplicity, and integral of each signal offer a detailed map of the proton framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the furan (B31954) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge.

Furan Protons: The furan ring presents a characteristic set of signals in the aromatic region. The proton at position 5 (H-5') typically appears as a singlet or a finely split multiplet around δ 7.35 ppm. researchgate.net The protons at positions 3 (H-3') and 4 (H-4') are adjacent and show coupling to each other, appearing as multiplets around δ 6.25 and δ 6.35 ppm, respectively. researchgate.net

Methylene Bridge Protons (-S-CH₂-Furan): The two protons of the methylene group linking the sulfur atom to the furan ring are chemically equivalent and typically resonate as a sharp singlet. Due to the influence of the adjacent sulfur and the furan ring, their chemical shift is expected in the range of δ 3.6-3.8 ppm.

Piperidine Protons: The piperidine ring protons exhibit more complex signal patterns due to their aliphatic nature and conformational flexibility. The proton attached to the nitrogen (N-H) is often a broad singlet, its chemical shift being concentration and solvent dependent. The proton at the C4 position (H-4), which is attached to the same carbon as the sulfur atom, would appear as a multiplet, typically in the δ 2.8-3.2 ppm region. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2/C6) and the other carbons (C3/C5) give rise to overlapping multiplets in the upfield region, generally between δ 1.4 and δ 2.8 ppm. chemicalbook.com For instance, in related Mannich bases of thiazolidine-2,4-dione containing a piperidine moiety, the protons at the 4th position of the piperidine ring appeared as a quintet between δ 1.33-1.39 ppm. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-5' | ~ 7.35 | Singlet / Multiplet |

| Furan H-4' | ~ 6.35 | Multiplet |

| Furan H-3' | ~ 6.25 | Multiplet |

| -S-CH₂- | ~ 3.70 | Singlet |

| Piperidine H-4 | ~ 3.00 | Multiplet |

| Piperidine H-2, H-6 (axial/equatorial) | 1.4 - 2.8 | Multiplets |

| Piperidine H-3, H-5 (axial/equatorial) | 1.4 - 2.8 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound, the ¹³C NMR spectrum would display signals for the furan carbons, the piperidine carbons, and the methylene bridge carbon.

Furan Carbons: The carbon atoms of the furan ring have characteristic chemical shifts. The carbon attached to the oxygen (C-2' and C-5') are the most deshielded, with C-2' (the point of attachment for the methylene group) expected around δ 150-155 ppm. The other furan carbons (C-3' and C-4') typically resonate between δ 105 and 115 ppm. In furan itself, the C2/C5 carbons appear at δ 142.8 ppm and the C3/C4 carbons at δ 109.6 ppm. spectrabase.com

Methylene Bridge Carbon (-S-CH₂-Furan): The carbon of the methylene linker is expected to appear in the range of δ 30-40 ppm.

Piperidine Carbons: The piperidine carbons show signals in the aliphatic region. The carbon atom bearing the thioether group (C-4) would be deshielded compared to the other CH₂ groups and is expected around δ 40-50 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) typically resonate around δ 45-50 ppm, while the remaining carbon (C-3 and C-5) would be found further upfield, around δ 25-30 ppm. For the parent piperidine molecule, the C2/C6 carbons are at δ 47.9 ppm and the C3/C5 and C4 carbons are at δ 27.5 ppm and δ 25.6 ppm, respectively. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Furan C-2' | ~ 152 |

| Furan C-5' | ~ 143 |

| Furan C-3' | ~ 110 |

| Furan C-4' | ~ 108 |

| -S-CH₂- | ~ 35 |

| Piperidine C-4 | ~ 45 |

| Piperidine C-2, C-6 | ~ 48 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

N-H Vibrations: The piperidine N-H stretching vibration is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Vibrations: The C-H stretching vibrations of the furan ring (aromatic C-H) typically appear just above 3000 cm⁻¹, often in the 3100-3150 cm⁻¹ range. globalresearchonline.net The aliphatic C-H stretching vibrations from the piperidine and methylene groups will be observed as strong absorptions in the 2850-3000 cm⁻¹ region. researchgate.net

C=C and C-O-C Vibrations: The furan ring gives rise to characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The ring C-O-C stretching is also a key feature, often appearing as a strong band between 1000 and 1300 cm⁻¹. researchgate.net

C-S Vibrations: The C-S stretching vibration of the thioether linkage is typically weak and appears in the fingerprint region, between 600 and 800 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions.

CH₂ Bending: The scissoring and wagging vibrations of the CH₂ groups in the piperidine ring and the methylene bridge are expected in the 1400-1470 cm⁻¹ range. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine N-H | Stretching | 3300 - 3500 | Medium |

| Furan C-H | Stretching | 3100 - 3150 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Furan C=C | Stretching | 1500 - 1600 | Medium-Variable |

| CH₂ | Bending (Scissoring) | 1400 - 1470 | Medium |

| Furan C-O-C | Stretching | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

For this compound (Molecular Formula: C₁₀H₁₅NOS, Molecular Weight: 197.30 g/mol ), the mass spectrum would provide the molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 197.

Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Alpha-Cleavage to the Sulfur Atom: A primary fragmentation pathway would involve the cleavage of the C-S bond. Loss of the furfuryl radical (C₅H₅O•) would lead to a fragment ion at m/z = 116, corresponding to the 4-mercaptopiperidine cation.

Formation of the Tropylium-like Furanium Ion: Cleavage of the C-S bond with charge retention on the furan-containing fragment is highly favorable. This would result in the formation of the furfuryl cation at m/z = 81. This ion is a very common and often abundant peak in the mass spectra of furfuryl derivatives.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation. Following ionization at the nitrogen atom, alpha-cleavage (loss of a hydrogen radical) can occur, leading to an ion at m/z = 196. Subsequent loss of ethene or other small neutral molecules from the ring structure is also possible. nih.govnist.gov For example, 1-(tert-butyl)piperidine shows a base peak corresponding to the loss of a methyl group. chegg.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Proposed Origin |

|---|---|---|

| 197 | [M]⁺˙ | Molecular Ion |

| 116 | [C₅H₁₀NS]⁺ | M - •CH₂-Furan |

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. This is the most common and lowest energy conformation for six-membered saturated heterocycles. researchgate.net

Substituent Orientation: In the chair conformation, the 4-((furan-2-ylmethyl)thio) substituent would preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Furan Ring Planarity: The furan ring is an aromatic heterocycle and will be essentially planar.

Torsional Angles: The flexibility of the molecule resides in the C4-S-CH₂-C2' torsional angles. X-ray diffraction would precisely define the preferred rotation around these bonds in the solid state, which is influenced by crystal packing forces and intermolecular interactions such as hydrogen bonding involving the piperidine N-H group. The analysis of crystal structures for similar thiophene-linked oxadiazole-piperidine hybrids shows that the piperidine ring consistently adopts a chair conformation. researchgate.net

Obtaining a single crystal of this compound or a suitable salt (e.g., hydrochloride) would allow for the unequivocal determination of these structural parameters and provide insight into the packing arrangement and non-covalent interactions within the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a crucial validation of the compound's empirical formula and purity.

For the target compound, this compound, the molecular formula is C10H15NOS. Based on this formula, the theoretical elemental composition has been calculated. This data provides a benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 60.26% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 7.59% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.03% |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.03% |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.09% |

| Total | 199.29 | 100.00% |

In the broader context of synthesizing and characterizing related heterocyclic compounds, elemental analysis is routinely reported to substantiate the successful formation of the target structure. For instance, in the synthesis of various 5-(4-chlorophenyl)furan derivatives, elemental analysis was a key component of the characterization data. nih.gov The experimentally found percentages of carbon, hydrogen, and nitrogen were reported to be in close agreement with the calculated values, typically within a ±0.4% margin, which is a widely accepted range for confirmation of a successful synthesis.

Similarly, in the synthesis of a series of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines, the characterization of all newly synthesized compounds was supported by elemental analysis. nih.gov The observed values for C, H, and N were consistently close to the theoretical calculations, thereby confirming the proposed structures.

The following table presents examples of elemental analysis data for analogous compounds from published research, illustrating the standard format for reporting such findings.

Table 2: Exemplary Elemental Analysis Data for Analogous Furan and Thioether Derivatives

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Reference |

| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | C20H16ClNO3 | Calcd. | 67.90 | 4.56 | 3.96 | nih.gov |

| Found | 67.98 | 4.59 | 4.12 | |||

| 3-[5-(4-chlorophenyl)thiophen-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C22H19ClO4S | Calcd. | 63.69 | 4.62 | - | nih.gov |

| Found | 63.84 | 4.32 | - | |||

| 2c | C16H12N2OS | Calcd. | 68.57 | 4.28 | 10.00 | nih.gov |

| Found | 69.37 | 4.81 | 9.58 | |||

| 2g | C18H14N2OS | Calcd. | 70.58 | 4.57 | 9.15 | nih.gov |

| Found | 70.60 | 4.53 | 9.19 |

This rigorous comparison between theoretical and experimental data is a critical step in the structural elucidation of newly synthesized compounds like this compound and its analogues, ensuring the foundational integrity of the reported chemical structure.

Structure Activity Relationship Sar Studies of 4 Furan 2 Ylmethyl Thio Piperidine and Its Analogues

Correlating Furan (B31954) Ring Substituents with Biological Activity Profiles

The furan ring is a crucial pharmacophore in numerous biologically active compounds, and slight alterations to its substitution pattern can significantly impact the resulting biological activity. utripoli.edu.ly Investigations into furan derivatives have revealed that the presence of various substituents can modulate their anti-inflammatory, antimicrobial, and anticancer effects. nih.govorientjchem.org

The biological significance of the furan moiety is underscored by its presence in a variety of pharmaceutical agents. utripoli.edu.lyijabbr.com For instance, the introduction of a 5-nitrofuran group has been shown to be a key determinant for the antileishmanial activity of certain thiadiazole derivatives. researchgate.net

In a study of furan derivatives, the presence of a hydroxymethyl group at the 5-position of the furan ring was found to be important for melanogenic activity. researchgate.net Furthermore, research on other furan-containing compounds has demonstrated that substitutions on the furan ring play a critical role in their inhibitory activities. For example, in a series of indazole derivatives, only those with a furan heterocycle exhibited HIF-1 inhibitory activity. nih.gov

The following table summarizes the effects of different substituents on the furan ring on various biological activities, as reported in the literature.

| Substituent on Furan Ring | Biological Activity Profile | Key Findings | Reference Compound(s) |

|---|---|---|---|

| 5-(Hydroxymethyl) | Anticancer and Antibacterial | The core molecule displayed dual activity. Acyl protection of the primary alcohol was found to be important for activity. orientjchem.org | Methyl-5-(hydroxymethyl)-2-furan carboxylate |

| 5-Nitro | Antileishmanial | Compounds with a 5-nitrofuran moiety showed potent activity against Leishmania major promastigotes. researchgate.net | (1,3,4-thiadiazol-2-ylthio)acetamides |

| 5-Aryl | Carbonic Anhydrase Inhibition | N'-(5-arylfuran-2-yl)methylene derivatives showed potent inhibition of human carbonic anhydrase isozymes hCA I and hCA II. utripoli.edu.ly | N'-(5-arylfuran-2-yl)methylene-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetohydrazide |

| 2,4-Disubstitution | Antibacterial | 2,4-disubstituted furan derivatives exhibited superior antibacterial activity, particularly against E. coli and Proteus vulgaris. utripoli.edu.ly | 2,4-disubstituted furan derivatives |

Investigating the Impact of Piperidine (B6355638) Ring Modifications on SAR

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, and its modification is a common strategy in drug design to optimize pharmacological properties. researchgate.netresearchgate.net The introduction of unsaturation to the piperidine ring can lead to a significant increase in potency. For example, a tenfold increase in activity was observed when a piperidine ring was desaturated in a series of 4-azaindole-2-piperidine compounds. dndi.org

Furthermore, the substitution pattern on the piperidine ring is a critical determinant of biological activity. In the development of acetylcholinesterase inhibitors, it was found that the 2-isoindoline moiety could be replaced by an indanone moiety without a major loss in potency. nih.gov The benzyl-piperidine group, in particular, has been shown to provide good binding to catalytic sites of enzymes. encyclopedia.pub

The following table illustrates the impact of piperidine ring modifications on the biological activity of various compound series.

| Piperidine Ring Modification | Compound Series | Impact on Biological Activity |

|---|---|---|

| Introduction of Unsaturation | 4-Azaindole-2-piperidine analogues | Ten-fold increase in potency. dndi.org |

| Replacement with Acyclic Analogue | 4-Azaindole-2-piperidine analogues | Loss of activity. dndi.org |

| Replacement with Morpholine Ring | 4-Azaindole-2-piperidine analogues | Led to an inactive compound, although metabolic clearance was improved. dndi.org |

| N-substitution | Various | The nature of the N-substituent can significantly influence activity. For example, in a series of influenza virus inhibitors, an ether linkage between a quinoline (B57606) and the piperidine was critical for inhibitory activity. nih.gov |

Role of the Thioether Linkage and Spacers in Modulating Activity

The thioether linkage, while potentially susceptible to metabolic oxidation, can offer advantages over more labile linkages like disulfide bonds. nih.gov The substitution of a disulfide bond with a reduction-resistant cystathionine (B15957) bridge (a type of thioether) is a strategy to improve the stability of bioactive peptides while causing minimal structural disruption. nih.gov In studies on the complement inhibitor compstatin, thioether-containing analogues largely maintained their potent complement inhibitory activity and affinity for their biological target compared to their disulfide-containing counterparts. nih.gov This suggests that the thioether linkage in 4-((Furan-2-ylmethyl)thio)piperidine is likely to confer good stability while being a key component of its pharmacophore.

Rational Design Principles for Optimizing Biological Efficacy

Based on the SAR findings for analogues, several rational design principles can be proposed to optimize the biological efficacy of this compound derivatives.

Furan Ring Substitution : The introduction of small, electron-withdrawing or -donating groups at the 5-position of the furan ring could be explored to enhance activity. For instance, based on the activity of nitrofurans, a nitro group could be a potential addition. researchgate.net Alternatively, guided by the SAR of other furan-containing compounds, substituents that can engage in specific interactions with the target, such as hydrogen bonding or hydrophobic interactions, should be considered.

Piperidine Ring Modification : Given that unsaturation in the piperidine ring has been shown to increase potency in other series, the synthesis of analogues with a tetrahydropyridine (B1245486) or pyridine (B92270) core could be a promising avenue. dndi.org Furthermore, systematic exploration of N-substituents on the piperidine ring is warranted to probe for additional binding interactions.

Thioether Linkage and Spacer Modification : While the thioether linkage appears to be a stable and effective linker, replacement with other functionalities such as an ether, amine, or amide could be investigated to understand the role of the sulfur atom in the biological activity. Additionally, altering the length of the methylene (B1212753) spacer by introducing or removing carbon atoms could optimize the distance between the furan and piperidine moieties for better target engagement.

The following table outlines some rational design principles for optimizing the biological efficacy of this class of compounds.

| Molecular Moiety | Design Principle | Rationale |

|---|---|---|

| Furan Ring | Introduce substituents at the 5-position. | To enhance binding affinity and modulate electronic properties. nih.gov |

| Piperidine Ring | Introduce unsaturation or vary N-substituents. | To increase potency and explore additional binding pockets. dndi.org |

| Thioether Linkage | Replace with other linkers (e.g., ether, amine). | To assess the importance of the sulfur atom for activity. |

| Methylene Spacer | Vary the length of the spacer. | To optimize the distance between the furan and piperidine rings for target binding. |

Mechanistic Research of Biological Activities in Vitro Studies of 4 Furan 2 Ylmethyl Thio Piperidine Derivatives

Comprehensive Assessment of Antimicrobial Activity

Extensive literature reviews did not yield specific studies on the antimicrobial activities of 4-((furan-2-ylmethyl)thio)piperidine or its derivatives. While research exists on the antimicrobial properties of various piperidine (B6355638) and furan-containing compounds, data directly pertaining to the specified molecule is not available in the public domain.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There is no available scientific literature detailing the antibacterial efficacy of this compound derivatives against common Gram-positive and Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Listeria monocytogenes, or Bacillus cereus.

Antifungal Properties against Pathogenic Fungi

Similarly, no studies have been found that investigate the antifungal properties of this compound derivatives against pathogenic fungi, including Candida albicans.

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Due to the absence of research on the antimicrobial activity of this compound derivatives, there is no data available regarding their Minimum Inhibitory Concentrations (MIC) or Minimum Bactericidal Concentrations (MBC) against any microbial strains.

Evaluation of Anticancer/Antitumor Potential

There is a lack of specific research on the anticancer and antitumor potential of this compound and its derivatives. While the broader classes of furan (B31954) and piperidine derivatives have been investigated for their cytotoxic effects, studies focusing on the specific compound are absent from the available scientific literature.

Cytotoxicity Evaluation in Diverse Human Cancer Cell Lines

No published data exists on the cytotoxicity of this compound derivatives in diverse human cancer cell lines, including but not limited to lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG-2), glioblastoma (U87), pancreatic cancer (Panc-1), or leukemia (K562, Reh).

Differential Cytotoxicity Assessment on Normal and Cancer Cell Lines for Selectivity

In the absence of any cytotoxicity data for this compound derivatives against cancer cell lines, there is consequently no research on their differential cytotoxicity and selectivity against normal cell lines such as HEK-293 or MRC-5.

Cellular Mechanism of Action Studies (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Derivatives of piperidine have been investigated for their potential to influence key cellular processes involved in cancer progression, such as cell cycle regulation and programmed cell death (apoptosis). Research has shown that certain novel piperidine derivatives can act as potent anticancer agents by disrupting these fundamental mechanisms.

One study focused on a series of piperidine derivatives as inhibitors of tubulin polymerization. Among the synthesized compounds, derivative 17a demonstrated significant anticancer activity against prostate cancer (PC3) cells, with an IC50 value of 0.81 µM. nih.govresearchgate.net Further biological investigation revealed that this compound effectively suppressed the formation of cancer cell colonies and induced apoptosis in PC3 cells. nih.govresearchgate.net

In a separate line of research, a new ciprofloxacin (B1669076) derivative incorporating a piperazine (B1678402) moiety, which is structurally related to piperidine, was evaluated for its effects on colorectal cancer (HCT116) and non-small cell lung carcinoma (A549) cells. The findings indicated that this derivative exerted an anti-proliferative effect on both cell lines in a concentration-dependent manner. nih.gov Mechanistic studies using flow cytometry showed that the compound caused cell cycle arrest at the G2/M phase and triggered apoptosis. nih.gov This was further supported by the observed overexpression of pro-apoptotic proteins p53 and Bax, alongside a decrease in the expression of the anti-apoptotic gene bcl2. nih.gov

Additionally, hybrid molecules combining benzofuran (B130515) and piperazine structures have been subjected to cell cycle analysis and apoptosis assays, confirming the role of this structural class in modulating critical cellular pathways. researchgate.net

| Compound Class | Specific Derivative | Cell Line(s) | Observed Cellular Effect(s) |

|---|---|---|---|

| Piperidine Derivative | 17a | PC3 (Prostate Cancer) | Induction of apoptosis, suppression of colony formation. nih.govresearchgate.net |

| Ciprofloxacin-Piperazine Derivative | Not specified | HCT116 (Colorectal Cancer), A549 (Lung Carcinoma) | Cell cycle arrest at G2/M phase, induction of apoptosis. nih.gov |

| Benzofuran-Piperazine Hybrids | General Class | Panc-1 (Pancreatic Cancer) | Subjected to cell cycle and apoptosis assays. researchgate.net |

Enzyme Inhibition Assays (e.g., Cyclin-Dependent Kinase 2 (CDK2))

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition represents a key strategy in anticancer drug development. researchgate.net Specifically, CDK2 is a significant target, and research has focused on designing inhibitors that can effectively block its activity. researchgate.netnih.gov

A hybridization strategy combining benzofuran and piperazine building blocks has led to the development of novel type II CDK2 inhibitors. researchgate.netnih.gov A series of these compounds, featuring different aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails, were synthesized and evaluated for their CDK2 inhibitory activity. Several of these derivatives demonstrated potent inhibition, with IC50 values in the nanomolar range, comparable or superior to the reference inhibitor, staurosporine. researchgate.netnih.gov

The research highlights the potential of the piperidine (or its close analog, piperazine) scaffold as a core element in the design of potent and selective enzyme inhibitors for therapeutic applications. nih.gov

| Compound | CDK2 IC50 (nM) |

|---|---|

| 9h (m-trifluoromethyl derivative) | 40.91 nih.gov |

| 11d | 41.70 researchgate.netnih.gov |

| 11e | 46.88 nih.gov |

| 13c | 52.63 nih.gov |

| Staurosporine (Reference) | 56.76 nih.gov |

Anti-Parasitic Activity Investigations

Antileishmanial Activity Studies against Leishmania major

Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, remains a significant global health issue. brieflands.com The search for new therapeutic agents is driven by the limitations of current treatments. dundee.ac.uk Research has explored derivatives containing furan and piperazine/piperidine moieties for their potential antileishmanial activity.

A series of derivatives based on a (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl scaffold were synthesized and tested in vitro against the promastigote form of Leishmania major. brieflands.comresearchgate.net The results showed that all synthesized compounds significantly reduced the viability of the parasites. brieflands.com Notably, compounds with meta and para substitutions on an attached benzene (B151609) ring were found to be the most potent. brieflands.comresearchgate.net

Another study synthesized a novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines by incorporating an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] group. Most of these compounds exhibited good antileishmanial activity against L. major promastigotes, with the 4-methylbenzyl analog 3i being the most active. nih.gov

| Compound | Chemical Class | IC50 (µM) |

|---|---|---|

| 6e | (5-nitrofuran-2-yl)-1,3,4-thiadiazole derivative | 77.6 brieflands.comresearchgate.net |

| 6d | (5-nitrofuran-2-yl)-1,3,4-thiadiazole derivative | 94 brieflands.comresearchgate.net |

| 3i | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine derivative | Identified as most active in its series. nih.gov |

Antimalarial Activity and Stage-Specific Effects against Plasmodium falciparum

The rise of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous search for new antimalarial compounds. nih.gov The piperidine ring is a structural moiety found in many compounds with good selectivity and activity against P. falciparum. nih.gov

A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. Several compounds demonstrated potent activity, with IC50 values in the low nanomolar range, comparable to the standard drug chloroquine (B1663885). nih.gov For example, compound 13b was found to be 5-fold more active than chloroquine against the 3D7 strain and 10-fold more active against the W2 strain. nih.gov

In other research, 2-substituted 6-nitrobenzothiazole (B29876) derivatives containing a furan or thiophene (B33073) ring attached to a piperidine moiety were assessed. The results confirmed that these structures possess promising antimalarial properties, with compounds 3b and 4 showing potent anti-plasmodial activity at 48 hours of incubation. bdpsjournal.org

| Compound | IC50 (nM) - 3D7 Strain (CQ-sensitive) | IC50 (nM) - W2 Strain (CQ-resistant) |

|---|---|---|

| 13b | 4.19 nih.gov | 13.30 nih.gov |

| 12d | 13.64 nih.gov | Not specified |

| 12a | Not specified | 11.6 nih.gov |

| Chloroquine (Reference) | 22.38 nih.gov | 134.12 nih.gov |

Inhibition of Parasite-Specific Enzymes (e.g., Dihydrofolate Reductase (DHFR), Pteridine (B1203161) Reductase 1 (PTR1), Phosphoethanolamine Methyltransferase (PfPMT))

Targeting essential parasite-specific enzymes that are absent or significantly different in the human host is a validated strategy for developing antiparasitic drugs.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate biosynthesis pathway, necessary for the production of DNA, RNA, and proteins. nih.govresearchgate.net Its inhibition can halt cellular proliferation, making it an attractive target for antimicrobial and anticancer therapies. nih.govresearchgate.net A novel series of 4-piperidine-based thiosemicarbazones were evaluated for their inhibitory activity against the DHFR enzyme. These compounds exhibited potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net

Pteridine Reductase 1 (PTR1): In trypanosomatid parasites like Leishmania, PTR1 provides a metabolic bypass to DHFR inhibition, rendering drugs that target only DHFR ineffective. nih.gov Therefore, dual inhibition of both DHFR and PTR1 is a promising approach. Research into pteridine derivatives has identified compounds that act as submicromolar inhibitors of Leishmania major PTR1 (LmPTR1). nih.gov For instance, compounds 1b and 1c were identified with Ki values of 0.04 µM and 0.10 µM, respectively, against LmPTR1. nih.gov

Plasmodium falciparum Phosphoethanolamine Methyltransferase (PfPMT): The malaria parasite P. falciparum utilizes the enzyme PfPMT for the synthesis of phosphatidylcholine, a crucial component for membrane development during its rapid multiplication phase. nih.gov Since this enzyme is absent in the human host, it is considered a pivotal drug target. nih.govresearchgate.net Screening of compound libraries has identified non-toxic competitive inhibitors of PfPMT. The compounds ASN.1 (a Phenyl-Furan scaffold) and ASN.3 (a Pyridinyl-Pyrimidine scaffold) were found to inhibit PfPMT with IC50 values of 1.49 µM and 2.31 µM, respectively, demonstrating both schizonticidal and gametocidal activity. nih.gov

| Enzyme Target | Inhibitor Compound(s) | Activity (IC50 or Ki) | Target Organism |

|---|---|---|---|

| DHFR | 4-piperidine-based thiosemicarbazones | IC50 range: 13.70 - 47.30 µM nih.govresearchgate.net | General |

| PTR1 | 1b, 1c | Ki: 0.04 µM, 0.10 µM nih.gov | Leishmania major |

| PfPMT | ASN.1 | IC50: 1.49 µM nih.gov | Plasmodium falciparum |

| ASN.3 | IC50: 2.31 µM nih.gov |

Antioxidant Activity Profiling

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. researchgate.netnih.gov Consequently, there is growing interest in the synthesis of novel compounds with antioxidant properties. The piperidine ring is considered a valuable scaffold for developing potent antioxidant agents. innovareacademics.in

The antioxidant potential of various piperidine and furan-containing derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.gov In one study, a series of Biginelli-type pyrimidines, which are ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a furan group at the C-4 position, were assessed for their antioxidant capabilities. researchgate.net Among these, compound 3c was identified as the most potent in the DPPH scavenging assay, exhibiting an IC50 of 0.6 mg/ml. researchgate.net

Another study investigated a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing various heterocyclic moieties. Compound 17 , a 1,2,4-triazole-3-thione derivative, demonstrated DPPH radical scavenging activity that was 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov These findings underscore the potential of incorporating furan and piperidine-like structures into larger molecules to achieve significant antioxidant effects.

Free Radical Scavenging Assays (e.g., DPPH assay)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this activity. In this assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, converting it to a colorless product, with the change in color being measurable by spectrophotometry. nih.gov

Studies on various heterocyclic compounds incorporating furan and piperidine moieties have demonstrated notable free radical scavenging abilities. For instance, a study on Biginelli-type pyrimidines featuring a furan group at the C-4 position of the pyrimidine (B1678525) ring evaluated their DPPH scavenging activity. While the tested compounds were generally weaker than the standard antioxidant, gallic acid, some derivatives showed noteworthy potential. nih.gov Compound 3c from this series was identified as the most potent, with an IC50 value of 0.6 mg/ml. nih.govresearchgate.net

Similarly, research on a broad series of 25 piperidine derivatives revealed their capacity to scavenge DPPH radicals. nih.govnih.gov The results indicated that these compounds possess varying abilities to neutralize the DPPH radical. nih.gov Among the tested piperidines, compound 19 was found to be the most potent DPPH scavenger. nih.govnih.gov These findings suggest that the piperidine nucleus is a viable scaffold for developing antioxidant agents. innovareacademics.in

| Compound Series | Most Active Compound | Reported Activity (IC50 or % Scavenging) | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)-tetrahydropyrimidine Esters | Compound 3c | IC50 = 0.6 mg/ml | nih.gov |

| Highly Functionalized Piperidines | Compound 19 | Most potent in the series | nih.govnih.gov |

| Highly Functionalized Piperidines | Compound 9 | 44% capture at 64 µM | nih.gov |

Reactive Oxygen Species (ROS) Modulation Studies

Reactive oxygen species (ROS), such as the superoxide (B77818) anion (•O2−) and hydrogen peroxide (H2O2), are highly reactive molecules generated during normal cellular metabolism. scienceopen.com Overproduction of ROS can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Compounds that can modulate ROS levels are therefore of significant therapeutic interest.

In vitro studies on piperidine derivatives have demonstrated their ability to scavenge ROS. For example, in an assay to determine the scavenging of superoxide anions, five compounds from a tested series showed capture percentages greater than 25% at a concentration of 80 µM. nih.gov Notably, compound 10 was the most active, capturing 42% of the superoxide radicals, while derivatives 7, 9, 21, and 22 also showed promising activity, removing 29-36% of the ROS in the reaction medium. nih.gov

Other studies have investigated the H2O2 scavenging activity of furan-containing compounds. A series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters were evaluated for their ability to scavenge H2O2. However, all of the studied compounds were found to be very weak in scavenging hydrogen peroxide when compared with the standard, gallic acid. nih.govresearchgate.net This highlights that antioxidant activity can be specific to the type of radical or reactive species involved.

Reducing Power Evaluation

The reducing power of a compound is another important facet of its potential antioxidant activity. This property is often evaluated by the ability of the compound to donate an electron and reduce an oxidant, such as the transformation of ferric iron (Fe3+) to ferrous iron (Fe2+). The resulting Fe2+ can be monitored by the formation of a colored complex. nih.gov

Research on ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a furan group demonstrated their potential as reducing agents. nih.gov The results from the reducing power assays indicated that compounds 3d and 3e were the most potent in this series. researchgate.net Although they were weaker than the standards, gallic acid and ascorbic acid, they were considered to be moderate reducing agents. nih.gov The conjugated system present in the structure of these compounds is thought to help stabilize the radical formed after reacting with ROS, contributing to their antioxidant potential. nih.gov

| Compound Series | Most Active Compounds | Observed Activity | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)-tetrahydropyrimidine Esters | 3d and 3e | Moderate reducing agents | nih.govresearchgate.net |

Exploration of Other Relevant Biological Activities (e.g., Enzyme Inhibition)

Beyond antioxidant effects, derivatives containing furan and piperidine scaffolds are explored for a variety of other biological activities, including the inhibition of specific enzymes, which is a cornerstone of modern drug discovery.

For instance, compounds with structural motifs similar to this compound have been investigated as enzyme inhibitors. Furan derivatives have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3K), particularly the gamma isoform (PI3Kgamma), which plays a crucial role in inflammatory responses. This suggests a potential anti-inflammatory application for such compounds.

Furthermore, the piperidine nucleus is a common feature in inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. A series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives showed potent inhibitory activity against AChE, with most compounds active in the sub-micromolar range. nih.gov

More recently, pyrimidine derivatives have been designed and evaluated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. In one study, synthesized ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4- tetrahydropyrimidine-5-carboxylate derivatives exhibited significant DPP-IV inhibition in an in vitro enzyme assay, with several compounds showing over 90% inhibition at a concentration of 250 µM. chemmethod.com

| Compound Class/Scaffold | Target Enzyme | Biological Relevance | Reference |

|---|---|---|---|

| Furan Derivatives | Phosphoinositide 3-kinase gamma (PI3Kgamma) | Anti-inflammatory | |

| Piperidine (Thio)urea Derivatives | Acetylcholinesterase (AChE) | Neurodegenerative diseases | nih.gov |

| Tetrahydropyrimidine Derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | chemmethod.com |

Conclusion and Future Research Perspectives for 4 Furan 2 Ylmethyl Thio Piperidine Research

Synthesis and Structural Characterization Advances

While dedicated synthesis routes for 4-((Furan-2-ylmethyl)thio)piperidine are not prominently documented in current literature, its structure lends itself to established synthetic methodologies for thioether formation. A highly feasible and efficient approach involves the nucleophilic substitution reaction between a commercially available piperidine-4-thiol derivative and an activated furfuryl species, such as 2-(chloromethyl)furan or furfuryl bromide.

The proposed reaction would likely proceed via an SN2 mechanism, where the thiol group of piperidine (B6355638), acting as a potent nucleophile (especially in its deprotonated thiolate form), attacks the electrophilic methylene (B1212753) carbon of the furfuryl halide, displacing the leaving group. To facilitate this, a non-nucleophilic base is typically employed to deprotonate the thiol, enhancing its reactivity.

Table 1: Proposed Synthesis and Characterization Parameters

| Parameter | Description |

|---|---|

| Reaction Type | Nucleophilic Substitution (SN2) |

| Reactants | Piperidine-4-thiol, 2-(Chloromethyl)furan |

| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) |

| Purification | Flash column chromatography |

| ¹H NMR | Expect signals for furan (B31954) protons (~6.2-7.4 ppm), methylene bridge protons (~3.7 ppm), and piperidine ring protons (broad signals ~1.5-3.0 ppm). |

| ¹³C NMR | Expect distinct signals for furan, methylene, and piperidine carbons. |

| Mass Spec (ESI-MS) | Prediction of [M+H]⁺ peak corresponding to the molecular weight (C₁₀H₁₅NOS). |

Structural confirmation would rely on a combination of modern spectroscopic techniques. High-resolution mass spectrometry would confirm the molecular formula. ¹H and ¹³C NMR spectroscopy would elucidate the precise connectivity of the atoms, while techniques like COSY and HSQC could provide definitive proton-proton and proton-carbon correlations, respectively.

Computational Insights and Predictive Modeling

Computational chemistry offers powerful tools to predict the physicochemical properties, biological activities, and potential molecular targets of this compound before its synthesis.

Molecular Docking: Based on the known activities of furan-containing compounds, molecular docking studies could be performed to predict the binding affinity of this compound to various biological targets. For instance, furan derivatives have been identified as inhibitors of tubulin polymerization; therefore, docking simulations could be run against the colchicine binding site of β-tubulin to assess its potential as an anticancer agent. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure of the molecule. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its reactivity. The resulting molecular electrostatic potential (MEP) map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule might interact with biological receptors.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. These predictions are crucial in early-stage drug discovery to identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, guiding future derivative design.

Emerging Biological Activities and Therapeutic Potential

The hybrid nature of this compound suggests a high probability of it possessing a range of biological activities.

Anticancer Potential: The furan nucleus is a well-established pharmacophore in anticancer drug design. nih.govresearchgate.net Numerous furan derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7). nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, sometimes through the inhibition of tubulin polymerization. nih.govnih.gov It is plausible that this compound could exhibit similar antiproliferative effects.

Antimicrobial Activity: Furan-based compounds, such as nitrofurantoin, are clinically used antibacterial agents. orientjchem.org The furan scaffold is known to be active against both Gram-positive and Gram-negative bacteria. Furthermore, piperidine derivatives have been extensively explored for their antimicrobial properties. scielo.org.mx The combination of these two moieties in a single molecule could lead to a synergistic effect, resulting in a potent antimicrobial agent with a novel mechanism of action.

Challenges and Opportunities in Derivative Design

The core structure of this compound offers multiple points for chemical modification, presenting both challenges and significant opportunities for developing a library of analogues with optimized properties.

Challenges:

Synthetic Complexity: While the core synthesis is straightforward, introducing substituents at specific positions on either the furan or piperidine ring can be challenging and may require multi-step synthetic routes.

Physicochemical Properties: Balancing lipophilicity and hydrophilicity to achieve optimal drug-like properties (e.g., solubility, membrane permeability) can be difficult. The thioether linkage, while stable, can be susceptible to oxidation in vivo, which may affect the metabolic profile.

Opportunities: The modular nature of the proposed synthesis allows for systematic structural modifications to explore structure-activity relationships (SAR).

Table 2: Opportunities in Derivative Design

| Modification Site | Proposed Substituent(s) | Potential Therapeutic Goal |

|---|---|---|

| Furan C5-position | Nitro (-NO₂), Aryl groups | Enhance anticancer or antimicrobial activity. nih.gov |

| Piperidine N1-position | Benzyl, Substituted phenethyl | Modulate CNS activity, improve receptor binding affinity. dtic.mil |

| Methylene Bridge | Alkyl chains, Carbonyl group | Alter flexibility and conformation to optimize target binding. |

| Thioether Linker | Sulfoxide (B87167) (S=O), Sulfone (SO₂) | Increase polarity, potentially improve solubility and metabolic stability. |

By creating a focused library of such derivatives, researchers could systematically probe the SAR, leading to the identification of lead compounds with enhanced potency and selectivity for a specific biological target.

Outlook for Further Academic and Pharmaceutical Research

This compound represents a promising, yet untapped, area for chemical and pharmacological research. The molecule combines two proven heterocyclic scaffolds, suggesting a high likelihood of interesting biological activity. Future research should be directed toward the following areas:

Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of the title compound to provide a pure sample for biological evaluation.

Broad Biological Screening: An initial in vitro screening campaign against a diverse panel of targets, including various cancer cell lines (e.g., NCI-60), bacterial strains (e.g., ESKAPE pathogens), and fungal species, is essential to identify its primary biological activities.

Computational Target Fishing: Parallel to biological screening, computational methods can be used to screen the compound against a wide array of known protein structures to generate hypotheses about its molecular mechanism of action.

Lead Optimization: Should promising activity be discovered, a medicinal chemistry program focused on synthesizing and testing derivatives, as outlined in section 7.4, would be the logical next step to establish SAR and develop optimized lead candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.